molecular formula C10H6BrCl2NO B1340761 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole CAS No. 5301-00-8

5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole

Cat. No. B1340761
CAS RN: 5301-00-8
M. Wt: 306.97 g/mol
InChI Key: BYVHSJZJPZEATP-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole is a chemical compound with the molecular formula C10H6BrCl2NO. It has an average mass of 306.971 Da and a monoisotopic mass of 304.900970 Da .


Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole consists of a bromomethyl group attached to the 5-position of an isoxazole ring, which also has a 2,4-dichlorophenyl group attached to the 3-position .


Physical And Chemical Properties Analysis

5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole has a melting point of 57-59 degrees Celsius . Other physical and chemical properties such as boiling point, solubility, and spectral data are not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

Isoxazolone derivatives, including those related to 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole, are known for their significant biological and medicinal properties. They are excellent intermediates for synthesizing numerous heterocycles and undergo various chemical transformations. A study by Laroum et al. (2019) describes the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones through a reaction catalyzed by K2CO3, highlighting the compound's versatility in organic synthesis.

Anticancer Properties

Isoxazoline derivatives found in natural sources have been investigated for their anticancer properties. Kaur et al. (2014) provide a review focusing on isoxazoline-containing natural products as anticancer agents, discussing their structural-activity relationship and the influence of stereochemical aspects on anticancer activity.

Environmental Impact

The study of chlorophenols, including compounds related to 2,4-dichlorophenyl derivatives, assesses their environmental impact, particularly in aquatic environments. Krijgsheld & Gen (1986) reviewed the toxicity of chlorophenols to mammalian and aquatic life, emphasizing the importance of understanding the environmental consequences of these compounds.

Brominated Flame Retardants

The occurrence of novel brominated flame retardants in the environment, which can include brominated derivatives similar to 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole, has been reviewed by Zuiderveen et al. (2020). This study calls for further research on their occurrence, environmental fate, and toxicity, highlighting the significance of monitoring these compounds.

properties

IUPAC Name

5-(bromomethyl)-3-(2,4-dichlorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl2NO/c11-5-7-4-10(14-15-7)8-2-1-6(12)3-9(8)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVHSJZJPZEATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585374
Record name 5-(Bromomethyl)-3-(2,4-dichlorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5301-00-8
Record name 5-(Bromomethyl)-3-(2,4-dichlorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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